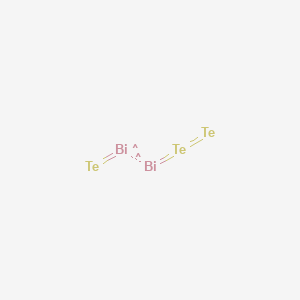
CID 155885135
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth telluride (Bi2Te3) is a gray powder or metallic gray crystal that is a compound of bismuth and tellurium. It is a semiconductor known for its thermoelectric properties, making it an efficient material for refrigeration and portable power generation when alloyed with antimony or selenium . Bismuth telluride is also recognized as a topological insulator, exhibiting unique thickness-dependent physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth telluride can be synthesized through various methods, including:
- Sealing mixed powders of bismuth and tellurium in a quartz tube under vacuum and heating it to 800°C in a muffle furnace .
Chemical reduction method: involving co-precipitation by sodium borohydride (NaBH4) and annealing under hydrazine vapor and nitrogen gas atmosphere at 300°C.
Microwave-assisted reduction: of homogeneous tartrate complexes of bismuth and tellurium metal ions with hydrazine.
Industrial Production Methods: Industrial production of bismuth telluride often involves large-scale synthesis techniques such as:
Chemical vapor deposition (CVD): and for creating thin films.
Hydrothermal synthesis: for producing nanostructures with enhanced thermoelectric properties.
Chemical Reactions Analysis
Types of Reactions: Bismuth telluride undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents like nitric acid or bromine, chlorine, or fluorine.
Reduction: Can be reduced using hydrazine in the presence of a reducing atmosphere.
Substitution: Alloying with antimony or selenium to enhance thermoelectric properties.
Common Reagents and Conditions:
Oxidizing agents: Nitric acid, bromine, chlorine, fluorine.
Reducing agents: Hydrazine, sodium borohydride.
Major Products Formed:
Oxidation products: Bismuth (III) oxide, tellurium dioxide.
Reduction products: High-purity bismuth telluride nanostructures.
Scientific Research Applications
Bismuth telluride has a wide range of scientific research applications, including:
Thermoelectric materials: Used in Peltier cooling devices and thermoelectric generators due to its high thermoelectric figure of merit (zT).
Biomedical applications: Bismuth telluride nanoparticles are explored for drug delivery, cancer therapy, bioimaging, and biosensing due to their high stability and biocompatibility.
Mechanism of Action
Bismuth telluride exerts its effects through its unique electronic and thermal properties:
Thermoelectric effect: The material’s high band degeneracy, low effective mass, high carrier mobility, and low lattice thermal conductivity contribute to its high thermoelectric quality factor.
Topological insulating effect: Exhibits time-reversal symmetry and surface state spins, making it a topological insulator.
Comparison with Similar Compounds
- Bismuth selenide (Bi2Se3)
- Antimony telluride (Sb2Te3)
- Bismuth (III) oxide (Bi2O3)
- Bismuth trisulfide (Bi2S3)
Comparison:
- Bismuth telluride vs. Bismuth selenide: Both are used in thermoelectric applications, but bismuth telluride has a higher thermoelectric figure of merit near room temperature .
- Bismuth telluride vs. Antimony telluride: Alloying bismuth telluride with antimony telluride improves its thermoelectric properties .
- Bismuth telluride vs. Bismuth (III) oxide: Bismuth (III) oxide is primarily used in catalysis and electronic applications, whereas bismuth telluride is favored for thermoelectric applications .
Bismuth telluride’s unique combination of thermoelectric and topological insulating properties makes it a standout material in both scientific research and industrial applications.
Properties
Molecular Formula |
Bi2Te3 |
|---|---|
Molecular Weight |
800.8 g/mol |
InChI |
InChI=1S/2Bi.Te2.Te/c;;1-2; |
InChI Key |
PAQDHJHVFVKPAF-UHFFFAOYSA-N |
Canonical SMILES |
[Te]=[Te]=[Bi].[Te]=[Bi] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


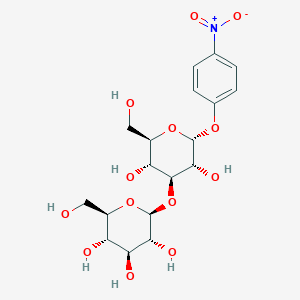
![1-[2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397026.png)

![4-Acetamido-5-chloro-2-methoxy-N-[3-(methoxypiperidin-4-YL)]benzamide](/img/structure/B13397039.png)
![tert-Butyl 2-[5-(4-Chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl]acetate](/img/structure/B13397044.png)
![4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one](/img/structure/B13397045.png)
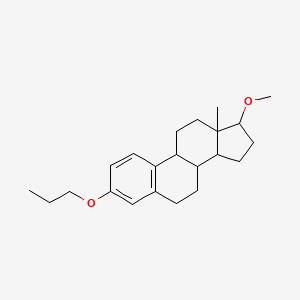
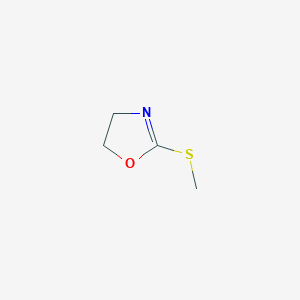
![17-(2,3-Dihydroxy-6-methylheptan-2-yl)-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B13397074.png)
![2-[2-[2,6-Dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol](/img/structure/B13397080.png)
![2-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B13397082.png)
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B13397084.png)
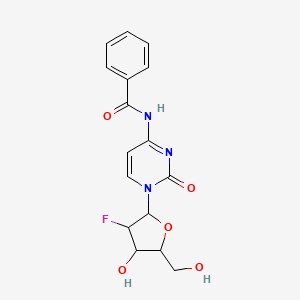
![4'-(1-hydroxyethyl)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylic acid](/img/structure/B13397089.png)
